molecular formula C15H30O9 B1676796 m-PEG7-CH2COOH CAS No. 75427-75-7

m-PEG7-CH2COOH

货号 B1676796
CAS 编号: 75427-75-7
分子量: 354.39 g/mol
InChI 键: AWSXISOALMMMQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

M-PEG7-CH2COOH is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

This compound is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The chemical formula of this compound is C15H30O9 . Its exact mass is 354.19 and its molecular weight is 354.400 .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 412.00 . It appears as a solid-liquid mixture and is colorless to light yellow .

科学研究应用

抗体药物偶联物 (ADC)

m-PEG7-CH2COOH: 用作合成 ADC 的不可裂解连接体。ADC 是靶向癌症疗法,它将针对癌细胞的抗体与细胞毒性药物结合。 连接体将药物连接到抗体,在这种情况下,this compound 的末端羧酸可以与伯胺基反应形成稳定的酰胺键,这对维持 ADC 在血液中的完整性至关重要 .

PROTAC 合成

该化合物还用作合成蛋白降解靶向嵌合体 (PROTAC) 的基于 PEG 的连接体。PROTAC 是一种双功能分子,它招募 E3 泛素连接酶来标记不需要的蛋白质,以便通过蛋白酶体降解。 This compound 中的亲水性 PEG 间隔物增加了溶解度,这对 PROTAC 的生物利用度和疗效至关重要 .

药物溶解度增强

This compound 中 PEG 间隔物的亲水性使其成为提高疏水性药物在水性介质中溶解度的宝贵工具。 这在药物制剂和递送中特别有用,其中溶解度会严重影响药物的生物利用度和治疗效果 .

表面改性

This compound 可用于修饰表面,如纳米颗粒或医疗器械,以提高生物相容性并降低免疫原性。 PEG 化过程涉及将 PEG 链连接到这些表面,这可以帮助逃避免疫系统并改善体内循环时间 .

生物偶联

This compound 中的末端羧酸基团在活化条件下对伯胺基有反应性,使其适用于生物偶联应用。 这包括将肽、蛋白质或其他生物分子偶联在一起以改善其稳定性、溶解度或药代动力学 .

诊断剂

在诊断应用中,this compound 可用于将成像剂偶联到靶向分子,如抗体或肽。 这允许在诊断程序中增强对特定组织或疾病的成像 .

治疗性基因递送

该化合物可用于基因治疗作为递送治疗性基因进入细胞的载体成分。 PEG 化有助于在递送过程中保护遗传物质并促进其进入靶细胞 .

组织工程

在组织工程中,this compound 可以掺入水凝胶或其他支架材料中以改善其特性,例如水合、机械强度和生物相容性,这些特性对于组织再生应用至关重要 .

每种应用都利用了 this compound 的独特特性来增强各个科学领域的研究和开发。

BroadPharm MedChemExpress

作用机制

Target of Action

m-PEG7-CH2COOH, also known as mPEG6-CH2COOH, m-PEG6-O-CH2COOH, or m-PEG6-acetic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the antibodies to which it is attached in ADCs and the E3 ubiquitin ligase and target protein in PROTACs .

Mode of Action

This compound acts as a linker in ADCs and PROTACs. In ADCs, it attaches an ADC cytotoxin to an antibody . In PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the intracellular ubiquitin-proteasome system. PROTACs, which contain this compound as a linker, exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance the bioavailability of the compounds it is part of.

Result of Action

The result of the action of this compound is the selective degradation of target proteins in the case of PROTACs . For ADCs, the result is the delivery of cytotoxic drugs to specific cells identified by the antibodies .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

安全和危害

When handling m-PEG7-CH2COOH, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

未来方向

M-PEG7-CH2COOH is a promising compound in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs . Its use in these areas could lead to the development of more effective therapeutics.

属性

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSXISOALMMMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of step (a) (4.54 g) was dissolved in an aqueous sodium hydroxide solution (0.1M) (45 ml) and the reaction was stirred at room temperature for 20 hours. The reaction mixture was acidified to pH 2 by the addition of hydrochloric acid (2M), then this was diluted with brine (300 ml) and extracted with dichloromethane (3×300 ml). The combined organic layers were dried and the solvent removed in vacuo to give the title compound as a yellow oil (3.75 g).
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG7-CH2COOH
Reactant of Route 2
Reactant of Route 2
m-PEG7-CH2COOH
Reactant of Route 3
Reactant of Route 3
m-PEG7-CH2COOH
Reactant of Route 4
Reactant of Route 4
m-PEG7-CH2COOH
Reactant of Route 5
Reactant of Route 5
m-PEG7-CH2COOH
Reactant of Route 6
Reactant of Route 6
m-PEG7-CH2COOH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。